molecular formula C12H17NO3 B1679852 Norbudrine CAS No. 127560-12-7

Norbudrine

Cat. No.: B1679852
CAS No.: 127560-12-7
M. Wt: 223.27 g/mol
InChI Key: OVTZNVCECJYMDW-UHFFFAOYSA-N
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Description

Norbudrine is a chemical compound known for its pharmacological properties. It is a sympathomimetic amine, which means it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. This compound is primarily used for its stimulant and bronchodilator effects, making it useful in treating conditions such as asthma and nasal congestion.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norbudrine can be synthesized through several synthetic routes. One common method involves the reduction of norephedrine using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure the selective reduction of the hydroxyl group.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of norephedrine. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is conducted in a hydrogen atmosphere to facilitate the reduction process, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Norbudrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form secondary amines using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Norbudrine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on adrenergic receptors and its role in neurotransmitter release.

    Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the formulation of nasal decongestants and bronchodilators.

Mechanism of Action

Norbudrine exerts its effects by stimulating adrenergic receptors, particularly the beta-adrenergic receptors. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in the relaxation of smooth muscles, particularly in the bronchi, leading to bronchodilation. Additionally, this compound enhances the release of norepinephrine from nerve terminals, further contributing to its stimulant effects.

Comparison with Similar Compounds

    Norepinephrine: A naturally occurring catecholamine with similar adrenergic receptor activity.

    Ephedrine: A sympathomimetic amine with bronchodilator and stimulant properties.

    Pseudoephedrine: A stereoisomer of ephedrine used primarily as a nasal decongestant.

Comparison:

    Norepinephrine: Unlike Norbudrine, norepinephrine is an endogenous compound with a broader range of physiological effects, including vasoconstriction and increased heart rate.

    Ephedrine: Ephedrine has a similar mechanism of action but is more commonly used in weight loss supplements and performance-enhancing drugs.

    Pseudoephedrine: Pseudoephedrine is primarily used for its decongestant properties and has a lower potential for central nervous system stimulation compared to this compound.

This compound stands out due to its specific bronchodilator effects and its potential use in treating respiratory conditions, making it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZNVCECJYMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864619
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127560-12-7
Record name Norbudrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBUDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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